Cas no 577691-60-2 (Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate)

Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate 化学的及び物理的性質
名前と識別子
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- (3S,4R)-4-(Cbz-amino)-3-fluoropiperidine
- Benzyl (cis-3-fluoropiperidin-4-yl)carbamate
- Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate
-
- インチ: 1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12+/m0/s1
- InChIKey: DWPWWTIOOLQURY-NWDGAFQWSA-N
- ほほえんだ: F[C@H]1CNCC[C@H]1NC(=O)OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 270
- トポロジー分子極性表面積: 50.4
Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B276626-10mg |
Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate |
577691-60-2 | 10mg |
$ 1499.00 | 2023-04-18 | ||
TRC | B276626-1mg |
Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate |
577691-60-2 | 1mg |
$ 190.00 | 2023-04-18 |
Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamateに関する追加情報
Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate (CAS No. 577691-60-2): A Comprehensive Overview
Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate, identified by its CAS number 577691-60-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural features and potential applications in drug development. The presence of a fluoropiperidine moiety and a benzyl carbamate group makes it a versatile intermediate for synthesizing various bioactive molecules.
The< strong>fluoropiperidine scaffold is particularly noteworthy in medicinal chemistry due to its ability to modulate metabolic stability and binding affinity. Fluorine atoms, when incorporated into piperidine rings, can enhance the pharmacokinetic properties of drugs by influencing their lipophilicity and metabolic pathways. This feature has been extensively explored in the development of central nervous system (CNS) drugs, where fluorinated piperidines often serve as key structural elements.
In recent years, there has been a surge in research focusing on the development of novel treatments for neurological disorders. Compounds containing< strong>fluoropiperidine moieties have shown promise in preclinical studies for their ability to interact with specific neurotransmitter receptors. For instance, derivatives of< strong>Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate have been investigated for their potential role in modulating dopamine and serotonin pathways, which are implicated in conditions such as depression, anxiety, and Parkinson's disease.
The< strong>benzyl carbamate group in this compound adds another layer of complexity and functionality. Benzyl carbamates are known for their role as protecting groups in organic synthesis but also possess bioactivity of their own. They can be hydrolyzed under physiological conditions, releasing benzoic acid derivatives that may contribute to the overall pharmacological profile of the molecule. This dual functionality makes< strong>Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate a valuable building block for designing new drug candidates.
One of the most compelling aspects of< strong>Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate is its stereochemical configuration. The< strong>(3S,4R) designation indicates a specific three-dimensional arrangement of atoms within the piperidine ring. This chirality is crucial in pharmaceuticals, as it can significantly impact the efficacy and safety of a drug. Enantiomers (molecules that are mirror images of each other) can have vastly different biological activities, making the precise control of stereochemistry essential during drug development.
The synthesis of< strong>Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the introduction of the< strong>fluoropiperidine moiety followed by the attachment of the< strong>benzyl carbamate group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
In addition to its potential applications in CNS drug development, there is growing interest in exploring< strong>Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate for other therapeutic areas. Its structural motifs have been found to be compatible with various drug discovery platforms, including kinase inhibitors and antiviral agents. The versatility of this compound underscores its importance as a chemical probe and intermediate in medicinal chemistry.
The pharmacological evaluation of< strong>Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with specific enzymes and receptors, suggesting potential therapeutic benefits. However, further research is needed to fully elucidate its mechanism of action and therapeutic index. Preclinical studies are ongoing to assess its efficacy and safety profile in animal models.
The impact of computational methods on the design and optimization of pharmaceutical compounds cannot be overstated.< strong>Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate, like many modern drug candidates, has been subjected to rigorous computational analysis using molecular modeling techniques. These methods help predict how a molecule will behave biologically and guide synthetic efforts toward more effective candidates. By integrating experimental data with computational insights, researchers can accelerate the drug discovery process significantly.
The future prospects for< strong>Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate are promising given its unique structural features and potential therapeutic applications. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that target them effectively.< strong>Benzyl ((3S,4R)-3-Fluoropiperidin-4-yl)carbamate, with its combination of stereochemical precision and functional diversity,< strong >stands at the forefront of this innovation.
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